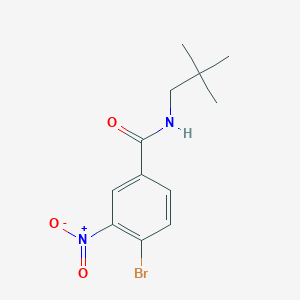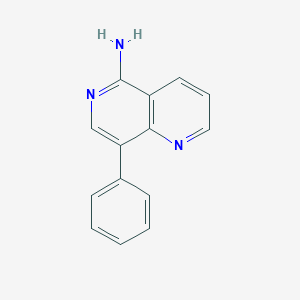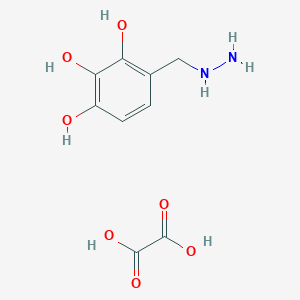
L-Cysteine, hydrogen sulfate (ester), monohydrate (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Cysteine, hydrogen sulfate (ester), monohydrate (9CI) is a sulfur-containing amino acid derivative. It is known for its significant biological activity and is commonly used in various scientific and industrial applications. This compound is a white crystalline powder that is highly soluble in water .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, hydrogen sulfate (ester), monohydrate (9CI) typically involves the esterification of L-cysteine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the following steps:
Esterification: L-cysteine is reacted with sulfuric acid to form the hydrogen sulfate ester.
Purification: The product is purified through crystallization to obtain the monohydrate form.
Industrial Production Methods
Industrial production of L-Cysteine, hydrogen sulfate (ester), monohydrate (9CI) often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
化学反応の分析
Types of Reactions
L-Cysteine, hydrogen sulfate (ester), monohydrate (9CI) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: The hydrogen sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
L-Cysteine, hydrogen sulfate (ester), monohydrate (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in cellular redox reactions and protein folding.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties.
Industry: Used in the production of pharmaceuticals, cosmetics, and food additives
作用機序
The mechanism of action of L-Cysteine, hydrogen sulfate (ester), monohydrate (9CI) involves its role as a sulfur donor in various biochemical processes. It participates in redox reactions, contributing to the formation of disulfide bonds in proteins. Additionally, it acts as a precursor for the synthesis of important biomolecules such as glutathione, which is crucial for cellular antioxidant defense .
類似化合物との比較
Similar Compounds
L-Cysteine: The parent amino acid, which lacks the hydrogen sulfate ester group.
L-Cysteine hydrochloride: A commonly used derivative with different solubility and reactivity properties.
N-Acetyl-L-cysteine: Another derivative with distinct pharmacological properties.
Uniqueness
L-Cysteine, hydrogen sulfate (ester), monohydrate (9CI) is unique due to its hydrogen sulfate ester group, which imparts specific chemical reactivity and solubility characteristics. This makes it particularly useful in applications where these properties are advantageous .
特性
分子式 |
C3H9NO6S2 |
|---|---|
分子量 |
219.2 g/mol |
IUPAC名 |
(2R)-2-amino-3-sulfosulfanylpropanoic acid;hydrate |
InChI |
InChI=1S/C3H7NO5S2.H2O/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);1H2/t2-;/m0./s1 |
InChIキー |
FRQOZJPRMBMFKX-DKWTVANSSA-N |
異性体SMILES |
C([C@@H](C(=O)O)N)SS(=O)(=O)O.O |
正規SMILES |
C(C(C(=O)O)N)SS(=O)(=O)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-2,3,3,4,5,5,6,6-octadeuterio-4-(1,1-dideuterioethyl)piperidine-2-carboxamide;hydrochloride](/img/structure/B13865484.png)


![N-{5-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-furan-2-ylmethyl} Lapatinib](/img/structure/B13865494.png)


![Tert-butyl 4-[4-amino-3-(cyclohexen-1-yl)phenyl]-2,6-dimethylpiperidine-1-carboxylate](/img/structure/B13865512.png)


